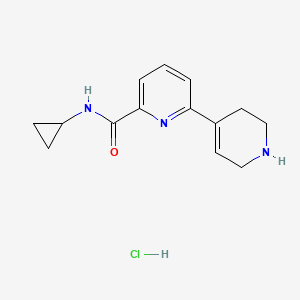
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a tetrahydropyridinyl moiety, and a picolinamide core, making it a versatile molecule for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the palladium-catalyzed alkyl-Heck reaction, which is highly selective and efficient . This reaction involves the use of unactivated alkyl iodides and provides access to various tetrahydropyridine derivatives . Another method involves the aza-Diels-Alder reaction, catalyzed by ion-paired Lewis acids, which efficiently forms the tetrahydropyridine ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl and tetrahydropyridinyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride: Known for its neurotoxic effects and use in Parkinson’s disease research.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Used in metal-catalyzed cross-coupling reactions.
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: A GABA antagonist selective for the GABA A-ρ subtype.
Uniqueness
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its versatility makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H18ClN3O |
|---|---|
Poids moléculaire |
279.76 g/mol |
Nom IUPAC |
N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c18-14(16-11-4-5-11)13-3-1-2-12(17-13)10-6-8-15-9-7-10;/h1-3,6,11,15H,4-5,7-9H2,(H,16,18);1H |
Clé InChI |
QVNRAKPXONERMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2=CC=CC(=N2)C3=CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















